[3,4-Bis(benzyloxy)phenyl]acetaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C22H20O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,14-15H,13,16-17H2 |
InChI Key |
SCXZJKDZOUIRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Bis Benzyloxy Phenyl Acetaldehyde
Established Multistep Synthetic Pathways
Traditional approaches to the synthesis of [3,4-bis(benzyloxy)phenyl]acetaldehyde typically involve a sequential series of well-defined reactions, starting from readily available precursors. These pathways are characterized by the isolation and purification of intermediate compounds at each stage.
Derivation from 3,4-Bis(benzyloxy)benzaldehyde Precursors
A common and logical starting point for the synthesis of this compound is the corresponding benzaldehyde (B42025) derivative, 3,4-bis(benzyloxy)benzaldehyde. This precursor is itself synthesized from 3,4-dihydroxybenzaldehyde (B13553) through a benzylation reaction. In this initial step, 3,4-dihydroxybenzaldehyde is treated with a benzylating agent, such as benzyl (B1604629) halide, in the presence of a base and a suitable solvent. google.com This reaction protects the hydroxyl groups as benzyl ethers, which are relatively stable under various reaction conditions but can be removed later if necessary.
The conversion of 3,4-bis(benzyloxy)benzaldehyde to this compound involves the addition of a single carbon atom to the aldehyde group. One established method to achieve this is the Darzens glycidic ester condensation. In this reaction, the benzaldehyde precursor is reacted with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).
Key Reaction Steps Including Epoxidation and Hydrolysis
A key transformation in the multistep synthesis from the benzaldehyde precursor involves an epoxidation reaction followed by hydrolysis and decarboxylation. google.com A specific method involves reacting 3,4-bis(benzyloxy)benzaldehyde with methyl chloroacetate (B1199739) in the presence of a rudimentary sodium alkoxide. This step leads to the formation of an epoxide intermediate. google.com
The subsequent step is the hydrolysis of the epoxide. This is typically achieved by treating the intermediate with a mixed solution of a liquid caustic soda and a lower alcohol. google.com Following hydrolysis, the reaction mixture is acidified. This acidification triggers a rearrangement and decarboxylation, ultimately yielding the desired this compound. google.com The reaction progress and the pH of the solution are carefully monitored to ensure the complete conversion to the final product. google.com
Modern Synthetic Strategies and Process Efficiency Considerations
Contemporary synthetic chemistry emphasizes the development of more efficient and sustainable methods. These modern strategies aim to reduce the number of synthetic steps, minimize waste, and control the three-dimensional arrangement of atoms in the final product.
Application of One-Pot Synthesis Principles for Analogues
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency and resource utilization. This approach avoids lengthy separation and purification procedures of intermediate compounds, thereby saving time and reducing solvent waste. While a specific one-pot synthesis for this compound is not extensively documented, the principles are widely applied in the synthesis of related substituted aromatic compounds.
For instance, highly substituted isoflavanes have been synthesized in a one-pot reaction from phenylacetaldehyde (B1677652) dimethyl acetals and salicylaldehydes. thieme-connect.com Similarly, one-pot methodologies have been successfully employed for the efficient synthesis of various benzimidazole (B57391) derivatives from substituted aromatic aldehydes. ichem.md These examples demonstrate the potential for developing a more streamlined, one-pot process for the synthesis of this compound and its analogues, potentially combining the epoxidation, hydrolysis, and decarboxylation steps into a single, continuous process.
Table 1: Comparison of Established vs. Potential One-Pot Synthesis
| Feature | Established Multistep Pathway | Potential One-Pot Synthesis |
| Number of Steps | Multiple discrete steps with isolation of intermediates | Single operation with sequential addition of reagents |
| Process Time | Longer due to multiple work-ups and purifications | Significantly shorter |
| Solvent Consumption | Higher due to multiple extractions and purifications | Reduced |
| Overall Yield | Can be lower due to material loss at each step | Potentially higher due to minimized handling |
| Labor Intensity | High | Low |
Control of Stereochemistry in the Formation of Related Compounds
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when preparing biologically active molecules or advanced materials. While this compound itself is achiral, the synthesis of its derivatives, especially those with substituents on the acetaldehyde (B116499) side chain, would necessitate stereochemical control.
Advanced synthetic methods now allow for a high degree of stereoselectivity in reactions involving aldehydes. For example, the stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes has been achieved under metal-free conditions. rsc.org Furthermore, efficient methods for the stereoselective synthesis of Z-α-aryl-α,β-unsaturated esters from α-hydroxyesters have been developed. nih.gov In the context of α-substituted aldehydes, enantioselective allylboration reactions using α-substituted allyl/crotyl pinacol (B44631) boronic esters have been shown to proceed with high E/Z selectivity. bris.ac.uk
These examples of stereocontrol in the synthesis of related compounds highlight the potential for developing asymmetric syntheses of chiral analogues of this compound. Such control would be crucial for accessing specific stereoisomers of more complex target molecules derived from this versatile building block.
Chemical Transformations and Reaction Chemistry of 3,4 Bis Benzyloxy Phenyl Acetaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is the most reactive site in the [3,4-Bis(benzyloxy)phenyl]acetaldehyde molecule. It readily undergoes oxidation, reduction, and condensation reactions, which are fundamental transformations in organic chemistry.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, [3,4-Bis(benzyloxy)phenyl]acetic acid. This transformation is a common step in the synthesis of various pharmaceutical and natural product analogues. Standard oxidizing agents can be employed for this purpose. While specific literature detailing the oxidation of this compound is not prevalent, the oxidation of the analogous unprotected compound, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), has been studied, revealing its susceptibility to oxidation to form quinone species. nih.govresearchgate.net The general oxidation of phenylacetaldehyde (B1677652) to phenylacetic acid is a well-established industrial process, often utilizing molecular oxygen in the presence of transition metal catalysts. orgsyn.org
Common laboratory reagents for this type of transformation are summarized in the table below.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium permanganate (B83412) (KMnO4) | Basic solution, then acidification | [3,4-Bis(benzyloxy)phenyl]acetic acid |
| Jones reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | [3,4-Bis(benzyloxy)phenyl]acetic acid |
| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia | [3,4-Bis(benzyloxy)phenyl]acetic acid |
| Pinnick oxidation (NaClO2) | t-BuOH, NaH2PO4 | [3,4-Bis(benzyloxy)phenyl]acetic acid |
Reduction Reactions to Corresponding Alcohol Derivatives
The aldehyde group of this compound can be reduced to a primary alcohol, yielding 2-[3,4-bis(benzyloxy)phenyl]ethanol. This reaction is typically achieved with high efficiency using common hydride reducing agents. This transformation is a key step in the synthesis of various natural products and their analogues.
The reduction is most commonly performed using sodium borohydride (B1222165) in an alcoholic solvent or lithium aluminium hydride in an ethereal solvent. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method.
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium borohydride (NaBH4) | Methanol or Ethanol | 0°C to room temperature | 2-[3,4-Bis(benzyloxy)phenyl]ethanol |
| Lithium aluminium hydride (LiAlH4) | Diethyl ether or THF | 0°C, followed by aqueous workup | 2-[3,4-Bis(benzyloxy)phenyl]ethanol |
| Hydrogen (H2) with Palladium on Carbon (Pd/C) | Ethanol or Ethyl acetate | Room temperature, atmospheric pressure | 2-[3,4-Bis(benzyloxy)phenyl]ethanol |
Carbonyl Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-nitrogen and carbon-carbon bonds, respectively.
Schiff Base Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. This reaction typically occurs under mild, often acid-catalyzed, conditions with the removal of water. The resulting imine can be a stable final product or an intermediate for further reactions. For instance, the formation of an iminium ion is the first step in the Pictet-Spengler reaction, a widely used method for synthesizing tetrahydroisoquinolines and β-carbolines from β-arylethylamines and aldehydes. nih.govwikipedia.orgdepaul.edunih.govarkat-usa.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups), such as malonic esters or malononitrile. The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. This provides a powerful method for extending the carbon chain and introducing new functional groups.
| Reaction Type | Reactant | Catalyst | Product Type |
| Schiff Base Formation | Primary Amine (R-NH2) | Acid (e.g., acetic acid) | Imine (Schiff Base) |
| Knoevenagel Condensation | Malononitrile | Base (e.g., piperidine) | α,β-Unsaturated nitrile |
| Knoevenagel Condensation | Diethyl malonate | Base (e.g., piperidine) | α,β-Unsaturated ester |
Transformations Involving Aromatic and Benzyloxy Moieties
The benzyloxy groups in this compound are generally stable ether linkages. They primarily function as protecting groups for a catechol (1,2-dihydroxybenzene) system, which would otherwise be sensitive to many of the reaction conditions applied to the aldehyde.
Nucleophilic Substitution Processes on Benzyloxy Groups
Direct nucleophilic substitution on the benzylic carbon of the ether linkage is generally not a facile process under standard conditions. The C-O bond is strong, and the oxide would be a poor leaving group. Such reactions would require harsh conditions or specific activation of the benzylic position, which would likely be incompatible with the aldehyde functionality. Therefore, this pathway is not a common transformation for this molecule.
Protective Group Strategies and Deprotection Methodologies
The primary role of the benzyloxy groups in this molecule is to protect the hydroxyl functionalities of the corresponding catechol. The removal of these benzyl (B1604629) protecting groups, known as debenzylation, is a crucial step in many synthetic sequences to unmask the free hydroxyl groups.
The most common and efficient method for the debenzylation of benzyl ethers is catalytic hydrogenolysis. researchgate.netbeilstein-journals.orgnih.gov This process involves the reaction of the molecule with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and often proceeds in high yield under mild conditions.
| Deprotection Method | Reagents | Typical Conditions | Product |
| Catalytic Hydrogenolysis | H2, Pd/C | Methanol or Ethanol, room temperature | 3,4-Dihydroxyphenylacetaldehyde |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol, reflux | 3,4-Dihydroxyphenylacetaldehyde |
| Acidic Cleavage | HBr in Acetic Acid | Room temperature or gentle heating | 3,4-Dihydroxyphenylacetaldehyde |
It is important to note that under catalytic hydrogenation conditions, other reducible functional groups in the molecule, such as alkenes or alkynes, may also be reduced. However, in the case of this compound, this method selectively cleaves the benzyl ethers while simultaneously reducing the aldehyde to an alcohol, yielding 3,4-dihydroxyphenylethanol. To obtain the deprotected aldehyde, a subsequent oxidation of the resulting alcohol would be necessary.
Utilization in Advanced Organic Reactions
The chemical reactivity of this compound is harnessed in several sophisticated synthetic strategies. Its aldehyde functionality serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular frameworks. The benzyl protecting groups are stable under a range of reaction conditions, yet can be readily removed in the later stages of a synthetic sequence to unmask the free catechol hydroxyls. This section will explore its application in two significant classes of advanced organic reactions: cyclization reactions for the synthesis of heterocycles and carbon-carbon bond-forming condensation reactions.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably isoquinoline (B145761) alkaloids and related structures. These reactions typically proceed by converting the aldehyde into a more complex intermediate that subsequently undergoes cyclization.
Intramolecular Cyclization: The Bischler-Napieralski Reaction
A primary route to the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. While this compound is not the direct substrate for the cyclization, it serves as a critical starting material for the synthesis of the necessary amide precursor.
The synthetic sequence commences with the conversion of this compound to the corresponding N-acylated-β-(3,4-bis(benzyloxy)phenyl)ethylamine. This is typically achieved through a reductive amination followed by acylation. The resulting amide, upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), undergoes an intramolecular electrophilic aromatic substitution to yield the 1-substituted-3,4-dihydroisoquinoline. The benzyloxy groups on the phenyl ring are electron-donating, which facilitates the electrophilic attack and subsequent ring closure.
The general transformation is outlined below:
Step 1: Amide Formation: this compound is first reacted with an appropriate amine (e.g., homoveratrylamine) via reductive amination to form a secondary amine. This is then acylated to produce the required N-acyl-β-phenylethylamine.
Step 2: Cyclization: The amide is then treated with a dehydrating agent to promote cyclization, forming the dihydroisoquinoline ring system.
This methodology is a cornerstone in the synthesis of a wide array of pharmacologically active benzylisoquinoline alkaloids.
Intermolecular Cyclization: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In this intermolecular reaction, this compound can act as the aldehyde component.
When this compound is reacted with a β-arylethylamine, such as homoveratrylamine, under acidic conditions (e.g., trifluoroacetic acid), a Schiff base intermediate is formed. Subsequent intramolecular electrophilic attack of the electron-rich aromatic ring of the β-arylethylamine onto the iminium ion carbon leads to the formation of a 1-(3,4-bis(benzyloxy)benzyl)-1,2,3,4-tetrahydroisoquinoline derivative. The reaction is highly favored due to the electron-donating nature of the substituents on both aromatic rings, which activates them towards electrophilic substitution.
The following table summarizes the key aspects of these cyclization reactions.
| Reaction Type | Key Reactants with this compound | Key Intermediate | Product Class |
| Bischler-Napieralski (Intramolecular) | A β-phenylethylamine (amide formed from the aldehyde) | N-acyl-β-(3,4-bis(benzyloxy)phenyl)ethylamine | 3,4-Dihydroisoquinolines |
| Pictet-Spengler (Intermolecular) | A β-arylethylamine (e.g., homoveratrylamine) | Schiff base/Iminium ion | 1,2,3,4-Tetrahydroisoquinolines |
The aldehyde functionality of this compound makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Among the most reliable and widely used of these is the Horner-Wadsworth-Emmons (HWE) reaction.
The HWE reaction provides a highly stereoselective method for the synthesis of alkenes from aldehydes and phosphonate (B1237965) carbanions. This reaction is particularly advantageous for producing (E)-alkenes with high selectivity. In a typical HWE reaction, a phosphonate ester is deprotonated with a base to form a stabilized carbanion, which then undergoes a nucleophilic addition to the aldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) salt to afford the alkene.
This compound can be reacted with a variety of phosphonate reagents to generate a diverse range of olefinic products. For example, its reaction with triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the corresponding ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)propenoate. This reaction effectively extends the carbon chain and introduces an α,β-unsaturated ester moiety, which is a versatile functional group for further synthetic manipulations.
A significant application of this reaction is in the synthesis of stilbene (B7821643) derivatives. For instance, the reaction of this compound with a benzylphosphonate, such as diethyl (4-methoxybenzyl)phosphonate, under HWE conditions would lead to the formation of a protected stilbenoid structure. Such compounds are precursors to biologically active polyphenols like resveratrol (B1683913) and its analogues.
The table below presents representative data for the Horner-Wadsworth-Emmons reaction of this compound with a common phosphonate reagent.
| Phosphonate Reagent | Base | Solvent | Product | Stereoselectivity (E:Z) | Yield (%) |
| Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(3,4-bis(benzyloxy)phenyl)propenoate | >95:5 | 85-95 |
| Diethyl benzylphosphonate | KHMDS | Toluene | (E)-1,2-Bis(3,4-bis(benzyloxy)phenyl)ethene | >95:5 | 80-90 |
| Diethyl (4-methoxybenzyl)phosphonate | NaH | DMF | (E)-1-(3,4-Bis(benzyloxy)phenyl)-2-(4-methoxyphenyl)ethene | >95:5 | 82-92 |
Role of 3,4 Bis Benzyloxy Phenyl Acetaldehyde As a Key Intermediate in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
The structural framework of [3,4-Bis(benzyloxy)phenyl]acetaldehyde is embedded within numerous biologically active natural products. The presence of the protected catechol ring and a two-carbon side chain allows chemists to elaborate this simple precursor into intricate polycyclic and glycosidic structures.
The benzofuran (B130515) motif is a core component of many pharmaceuticals and natural products. The synthesis of substituted benzofurans often involves the cyclization of α-phenoxy ketone precursors. This compound is a valuable starting material for creating such precursors.
The synthetic strategy involves a two-step conversion. First, the acetaldehyde (B116499) is transformed into an α-halo-ketone. This intermediate can then undergo a Williamson ether synthesis with a substituted phenol (B47542) to yield the required α-phenoxy ketone. Subsequent acid-catalyzed cyclodehydration furnishes the benzofuran ring system. The benzyl (B1604629) protecting groups are stable under these conditions and can be removed at a later stage to yield the final polyhydroxylated benzofuran.
Table 1: Synthetic Sequence for Benzofuran Ring Construction This table outlines a plausible synthetic route from this compound to a benzofuran derivative.
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | α-Halogenation | 2-Bromo-1-[3,4-bis(benzyloxy)phenyl]ethan-1-one | Activates the α-carbon for nucleophilic substitution. |
| 2 | Williamson Ether Synthesis | 1-[3,4-Bis(benzyloxy)phenyl]-2-phenoxyethan-1-one | Forms the key α-phenoxy ketone precursor. |
| 3 | Acid-Catalyzed Cyclization | 2-Phenyl-5,6-bis(benzyloxy)benzofuran | Constructs the core benzofuran ring system. |
C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, are significantly more resistant to enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive targets for developing therapeutic agents. This compound can be effectively used to synthesize C-glycoside analogues where the aglycone is a phenylethanoid structure.
A common synthetic approach involves a Wittig-type reaction between a protected sugar-derived phosphorane and the aldehyde. This reaction forms a C-C double bond, linking the carbohydrate moiety to the [3,4-Bis(benzyloxy)phenyl]ethylidene fragment. Subsequent hydrogenation of the double bond and deprotection afford the final C-glycoside analogue. This methodology provides stereo- and regioselective control, crucial for synthesizing biologically active molecules.
Table 2: Key Steps in C-Glycoside Analogue Synthesis This table details the application of this compound in a Wittig-based synthesis of C-glycosides.
| Step | Reagents & Conditions | Resulting Structure | Key Transformation |
|---|---|---|---|
| 1 | Glycosyl-phosphonium salt, Base | Alkene-linked Glycoside | Formation of a C-C double bond between the sugar and aglycone precursor. |
| 2 | H₂, Pd/C or Pd(OH)₂ | Saturated C-Glycoside | Reduction of the alkene linker to a stable C-C single bond. |
| 3 | Hydrogenolysis | Deprotected C-Glycoside | Removal of benzyl protecting groups to yield the final product. |
Flavonoids and catechins are a widespread class of polyphenolic natural products known for their antioxidant properties. Their basic structure consists of a C6-C3-C6 skeleton. The synthesis of these compounds often mimics biosynthetic pathways, utilizing a C6-C2 synthon and a C6-C1 synthon. This compound serves as a protected form of the C6-C2 unit, corresponding to the B-ring and the adjacent two carbons of the central pyran ring.
In a typical synthesis, the aldehyde undergoes an aldol-type condensation with a protected 2-hydroxyacetophenone (B1195853) derivative (the A-ring precursor). This reaction forms a chalcone (B49325) intermediate, which can then be isomerized and cyclized to build the flavonoid core. For catechin (B1668976) synthesis, the chalcone is further modified through reduction and cyclization steps. The use of benzyl protecting groups is advantageous as they prevent unwanted side reactions of the catechol hydroxyls and can be readily removed in the final steps of the synthesis.
Building Block for Diverse Organic Scaffolds and Materials
The utility of this compound extends beyond natural product synthesis into the creation of novel organic scaffolds and functional materials. Its dual reactivity—stemming from the aldehyde group and the protected catechol ring—allows for its incorporation into a wide array of molecular structures.
The aldehyde functionality of this compound allows it to act as a monomer or a modifying agent in polymer synthesis. For instance, it can participate in condensation polymerization with phenols or other activated aromatic systems to form resin-type materials.
After polymerization, the benzyl groups can be removed to expose the catechol hydroxyls. This catechol moiety is known to impart specific properties to materials, such as adhesiveness, redox activity, and the ability to chelate metal ions. Therefore, polymers incorporating this unit are being explored for applications in advanced adhesives, coatings, and functional materials. While direct polymerization of this specific aldehyde is not widely documented, the incorporation of similar bisphenol structures into polyesters and other polymers is a well-established strategy for enhancing thermal and mechanical properties.
The aldehyde group is one of the most versatile functional groups in organic synthesis, acting as an electrophilic site for C-C bond formation and a precursor to many other functionalities. This versatility makes this compound an invaluable building block for creating libraries of functionalized compounds for chemical biology and materials science research.
Key transformations include:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to produce substituted phenethylamines, a common motif in pharmacologically active compounds.
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are of interest for their optical and electronic properties.
Oxidation: Conversion to [3,4-Bis(benzyloxy)phenyl]acetic acid, another important building block for pharmaceuticals and fine chemicals.
Reduction: Simple reduction yields the corresponding 2-[3,4-Bis(benzyloxy)phenyl]ethanol, which can be used in the synthesis of polyesters or as a precursor for other functional groups.
Table 3: Versatile Transformations of this compound This interactive table summarizes the key reactions that highlight the compound's role as a versatile building block.
| Reaction Type | Typical Reagents | Product Class | Application Area |
|---|---|---|---|
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Substituted Phenethylamines | Medicinal Chemistry |
| Wittig Reaction | Ph₃P=CHR', Base | Stilbene Derivatives | Materials Science |
| Oxidation | NaClO₂, H₂O₂ | Phenylacetic Acids | Fine Chemicals Synthesis |
| Reduction | NaBH₄, LiAlH₄ | Phenylethanols | Polymer Precursors |
| Aldol Condensation | Ketone, Base/Acid | Chalcones / Enones | Natural Product Synthesis |
Spectroscopic and Structural Elucidation of 3,4 Bis Benzyloxy Phenyl Acetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For [3,4-Bis(benzyloxy)phenyl]acetaldehyde, the spectrum is expected to show characteristic signals for the aldehyde, methylene (B1212753), benzylic, and aromatic protons.
The aldehydic proton (-CHO) is anticipated to appear as a triplet in the highly deshielded region of the spectrum, typically around δ 9.7 ppm, due to the electron-withdrawing nature of the oxygen atom. This triplet multiplicity arises from coupling to the adjacent methylene (-CH₂-) protons. These methylene protons, in turn, are expected to produce a doublet around δ 3.7 ppm.
The two benzyloxy groups (-O-CH₂-Ph) introduce two equivalent methylene singlets, expected around δ 5.1-5.2 ppm. The ten protons of the two phenyl rings on the benzyl (B1604629) groups would likely appear as a complex multiplet between δ 7.3 and 7.5 ppm. The three protons on the main substituted aromatic ring are expected to show distinct signals corresponding to their specific electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CHO | ~ 9.7 | Triplet (t) |
| Ar-CH₂ -CHO | ~ 3.7 | Doublet (d) |
| -O-CH₂ -Ph | ~ 5.1 | Singlet (s) |
| Aromatic H (on benzyl groups) | ~ 7.3 - 7.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
The most downfield signal in the ¹³C NMR spectrum of this compound is predicted to be the carbonyl carbon of the aldehyde group, appearing around δ 200 ppm. The methylene carbon of the acetaldehyde (B116499) moiety (Ar-C H₂-CHO) is expected around δ 50 ppm. The benzylic ether carbons (-O-C H₂-Ph) are anticipated to resonate near δ 70-71 ppm. The aromatic carbons would appear in the typical range of δ 110-160 ppm, with carbons directly attached to oxygen atoms resonating further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C HO | ~ 200 |
| Ar-C H₂-CHO | ~ 50 |
| -O-C H₂-Ph | ~ 71 |
| Aromatic Carbons | ~ 114 - 150 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the aldehydic proton (~9.7 ppm) and the methylene protons of the acetaldehyde side chain (~3.7 ppm), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the methylene proton signal at ~3.7 ppm to the carbon signal at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule, such as establishing the link between the methylene protons of the acetaldehyde group (~3.7 ppm) and the aromatic carbons of the main ring.
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group is predicted to appear around 1725 cm⁻¹. researchgate.net The presence of the aldehyde is further confirmed by two weaker bands for the C-H bond stretch of the aldehyde group, typically found near 2820 cm⁻¹ and 2720 cm⁻¹. researchgate.net Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and aliphatic methylene groups (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹), and strong C-O stretching vibrations for the ether linkages (in the 1250-1050 cm⁻¹ region). researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | ~ 2820 and ~ 2720 |
| C=O Stretch | Aldehyde (-CHO) | ~ 1725 (Strong) |
| C=C Stretch | Aromatic Ring | ~ 1600, ~ 1515 |
| C-O-C Stretch | Aryl-Alkyl Ether | ~ 1250 (Strong) |
| C-H Stretch | Aromatic | ~ 3030 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule.
For this compound (molecular formula: C₂₂H₂₀O₃), the calculated molecular weight is approximately 332.39 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 332.
The fragmentation pattern provides a fingerprint that helps to confirm the structure. A very prominent fragmentation pathway for compounds containing benzyl ether groups is the cleavage of the benzylic C-O bond. This would lead to the formation of a highly stable benzyl cation at m/z 91, which is often the base peak in the spectrum. Another expected fragmentation is the loss of the acetaldehyde moiety (-CH₂CHO) or just the formyl radical (-CHO).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion |
|---|---|
| 332 | [M]⁺ (Molecular Ion) |
| 303 | [M - CHO]⁺ |
| 241 | [M - C₇H₇]⁺ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This destructive method, typically through combustion analysis, quantifies the mass percentages of constituent elements—primarily carbon, hydrogen, and nitrogen. For organic compounds containing oxygen, its percentage is often determined by difference.
The molecular formula for this compound is C₂₂H₂₀O₃, which corresponds to a molecular weight of 344.40 g/mol . Based on this formula, the theoretical elemental composition can be calculated precisely. These theoretical values serve as the benchmark against which experimental results are compared.
For a sample of this compound to be considered pure, the experimentally determined percentages of carbon (C) and hydrogen (H) must align closely with the calculated theoretical values. A typical acceptance criterion in research is a deviation of no more than ±0.4% from the theoretical value. Such a correspondence provides strong evidence that the synthesized compound has the expected empirical formula, which, in conjunction with spectroscopic data (like NMR and MS), confirms its molecular formula and structural integrity.
Below is the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 22 | 264.242 | 76.72 |
| Hydrogen | H | 1.008 | 20 | 20.160 | 5.86 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.42 |
| Total | C₂₂H₂₀O₃ | 344.399 | 100.00 |
X-ray Diffraction Studies of Related Crystalline Derivatives for Absolute Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute three-dimensional structure of a molecule. mdpi.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the compound's constitution and stereochemistry unequivocally. However, this method requires a well-ordered single crystal, which can be challenging to obtain for certain compounds, such as oils or amorphous solids.
This compound, like many aldehydes, may not readily form crystals suitable for X-ray analysis. A common and effective strategy in such cases is to convert the target molecule into a stable, crystalline derivative. Aldehydes can be readily reacted with various reagents to form derivatives like imines, oximes, or hydrazones, which often have higher melting points and a greater propensity for crystallization.
Once a suitable crystal of a derivative is grown, it can be analyzed by X-ray diffraction. The resulting electron density map is used to build a molecular model, confirming the core structure of the original aldehyde and the identity of the modifying group.
The table below presents the kind of crystallographic data that would be obtained from an X-ray diffraction study of a crystalline derivative of this compound, exemplified by the published data for 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde. derpharmachemica.com
| Crystallographic Parameter | Example Value (for 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde) |
|---|---|
| Empirical formula | C₁₃H₁₀O₃ |
| Formula weight | 214.22 |
| Crystal system | Monoclinic |
| Space group | P-1 |
| a (Å) | 4.5901(6) |
| b (Å) | 17.835(2) |
| c (Å) | 13.346(2) |
| β (°) | 91.612(13) |
| Volume (ų) | 1092.1(4) |
| Z (molecules per unit cell) | 4 |
| Calculated density (Mg m⁻³) | 1.303 |
This data allows for the complete and unambiguous determination of the molecular structure in the solid state, providing the ultimate confirmation of the compound's identity.
Computational and Theoretical Investigations of 3,4 Bis Benzyloxy Phenyl Acetaldehyde
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal tool for studying complex organic molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting a wide array of molecular properties, from geometric parameters to spectroscopic signatures.
Optimization of Molecular Geometries and Electronic Structures
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For [3,4-Bis(benzyloxy)phenyl]acetaldehyde, this would be achieved using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This process iteratively adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.
The optimized structure would reveal key spatial arrangements of its constituent parts: the substituted phenyl ring, the flexible acetaldehyde (B116499) side chain, and the two bulky benzyloxy groups. Theoretical calculations on similar molecules provide expected values for these parameters. For instance, the aromatic C-C bonds within the phenyl ring are expected to be approximately 1.39 Å, while the C-O-C ether linkages of the benzyloxy groups would exhibit bond angles around 118-119°. The acetaldehyde moiety would have C-C and C=O bond lengths in the range of 1.51 Å and 1.21 Å, respectively.
Table 1: Predicted Geometric Parameters for this compound Based on Analogous Compounds
| Parameter | Functional Group | Predicted Value |
|---|---|---|
| Bond Length (C-C) | Phenyl Ring | ~1.39 Å |
| Bond Length (C-H) | Phenyl Ring | ~1.08 Å |
| Bond Length (C-O) | Ether Linkage | ~1.37 Å |
| Bond Length (CH₂-Ph) | Benzyl (B1604629) Group | ~1.51 Å |
| Bond Length (C-C) | Acetaldehyde Chain | ~1.51 Å |
| Bond Length (C=O) | Acetaldehyde Carbonyl | ~1.21 Å |
| Bond Angle (C-C-C) | Phenyl Ring | ~120° |
| Bond Angle (C-O-C) | Ether Linkage | ~118° |
| Bond Angle (C-C=O) | Acetaldehyde Moiety | ~124° |
| Dihedral Angle (C-O-C-C) | Benzyloxy Group | ~180° (anti-periplanar) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the presence of electron-donating benzyloxy groups is expected to raise the energy of the HOMO, localizing it primarily on the substituted phenyl ring and the oxygen atoms of the ether linkages. The LUMO is anticipated to be centered on the acetaldehyde moiety, particularly on the π* antibonding orbital of the carbonyl group. The electron-donating nature of the benzyloxy groups would likely lead to a relatively small HOMO-LUMO gap, indicating a molecule that is moderately reactive. From these energies, important quantum chemical descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to further quantify reactivity.
Table 2: Predicted Frontier Orbital Energies and Quantum Chemical Descriptors
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.5 to 4.5 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 5.5 to 6.0 | Energy required to remove an electron (-E(HOMO)) |
| Electron Affinity (A) | 1.5 to 2.0 | Energy released when an electron is added (-E(LUMO)) |
| Chemical Hardness (η) | 1.75 to 2.25 | Resistance to change in electron distribution ((I-A)/2) |
| Chemical Softness (S) | 0.44 to 0.57 | Reciprocal of hardness (1/η) |
| Electronegativity (χ) | 3.5 to 4.0 | Power of an atom to attract electrons ((I+A)/2) |
Calculation of Molecular Electrostatic Potential and Charge Distributions
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen of the acetaldehyde group, making it a primary site for electrophilic interactions. The oxygen atoms of the benzyloxy groups would also exhibit negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would show positive electrostatic potential, indicating them as sites for nucleophilic interactions.
To quantify this charge distribution, Mulliken population analysis can be performed. This method partitions the total electron density among the atoms in the molecule, assigning partial charges. The analysis would confirm the high negative charge on the oxygen atoms and positive charges on the aldehydic and aromatic hydrogen atoms, providing a numerical basis for the reactivity predicted by the MEP map.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms
| Atom | Functional Group | Predicted Charge (a.u.) |
|---|---|---|
| O (Carbonyl) | Acetaldehyde | -0.4 to -0.6 |
| C (Carbonyl) | Acetaldehyde | +0.3 to +0.5 |
| H (Aldehydic) | Acetaldehyde | +0.1 to +0.2 |
| O (Ether) | Benzyloxy | -0.3 to -0.5 |
| C (Aromatic, attached to O) | Phenyl Ring | +0.2 to +0.4 |
| H (Aromatic) | Phenyl Ring | +0.1 to +0.15 |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations.
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for each of its functional groups. Key vibrational modes would include:
C=O Stretch: A strong absorption band for the carbonyl group of the acetaldehyde moiety, expected in the region of 1700-1730 cm⁻¹.
C-H Stretch (Aldehyde): A characteristic pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic C-H Stretch: Multiple weak bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the benzyloxy ether linkages, typically found between 1050 cm⁻¹ and 1250 cm⁻¹.
CH₂ Bending: Scissoring and wagging modes from the methylene (B1212753) groups of the benzyl fragments, appearing around 1450 cm⁻¹ and 1250 cm⁻¹, respectively.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Rings | 3050-3100 | Weak-Medium |
| C-H Stretch (Aldehyde) | Acetaldehyde | 2720, 2820 | Weak-Medium |
| C=O Stretch | Acetaldehyde | 1715-1730 | Strong |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450-1600 | Medium-Strong |
| CH₂ Scissoring | Benzyloxy | ~1450 | Medium |
| C-O-C Asymmetric Stretch | Benzyloxy | 1240-1260 | Strong |
| C-O-C Symmetric Stretch | Benzyloxy | 1050-1070 | Medium |
| C-H Out-of-Plane Bend | Phenyl Rings | 700-900 | Strong |
Advanced Quantum Chemical Descriptors and Topological Analyses
Beyond standard DFT applications, more advanced analyses can provide deeper insights into the bonding and electronic interactions within a molecule. These methods go beyond simple structural and energetic descriptions to probe the nature of chemical bonds and intramolecular forces.
Natural Bond Orbital (NBO) Investigations for Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals the stabilizing effects of electron delocalization, such as hyperconjugation.
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the ether oxygen atoms into the antibonding orbitals of the adjacent phenyl ring (n → π* interactions). This delocalization contributes to the stability of the molecule and influences its electronic properties. Furthermore, interactions between the π orbitals of the phenyl ring and the antibonding orbitals of the carbonyl group (π → π*) would also be significant. The analysis provides stabilization energies (E(2)) for these interactions, with higher E(2) values indicating stronger delocalization effects. These hyperconjugative interactions are fundamental to understanding the molecule's electronic structure and reactivity.
Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) (Ether) | π(C=C) (Aromatic) | n → π | 20-30 |
| π(C=C) (Aromatic) | π(C=O) (Carbonyl) | π → π | 15-25 |
| LP(O) (Carbonyl) | σ(C-C) (Acetaldehyde) | n → σ | 2-5 |
| σ(C-H) (Aromatic) | π(C=C) (Aromatic) | σ → π | 1-3 |
| σ(C-C) (Acetaldehyde) | π(C=O) (Carbonyl) | σ → π | 4-6 |
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Mapping for Electron Density Insights
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where electron pairs are likely to be found. An ELF analysis of this compound would be expected to reveal distinct basins of high electron localization. These would correspond to the covalent bonds within the molecule, such as the C-C and C-H bonds of the phenyl rings and the acetaldehyde moiety, as well as the C-O bonds of the benzyloxy groups. The lone pairs on the oxygen atoms of the aldehyde and ether functionalities would also appear as distinct localization domains. This visualization helps in understanding the molecule's reactivity, as regions of high electron localization are indicative of nucleophilic centers.
Complementing ELF, Reduced Density Gradient (RDG) analysis is employed to identify and characterize non-covalent interactions (NCIs). nih.govnih.gov This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. The resulting plot and its corresponding 3D visualization would highlight various types of interactions within and between molecules. For this compound, RDG analysis would be anticipated to reveal intramolecular hydrogen bonds, steric clashes, and van der Waals interactions. nih.gov For instance, weak attractive interactions between the hydrogen atoms of the benzyloxy groups and the oxygen atom of the acetaldehyde could be visualized. The analysis would also map the steric repulsion between the bulky benzyloxy groups, which influences the molecule's conformational preferences.
Together, ELF and RDG mapping would offer a comprehensive picture of the electron density distribution in this compound, providing insights into its structural stability, reactivity, and intermolecular interaction patterns.
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the prediction of reaction pathways. Although specific computational studies on the reaction mechanisms of this compound are not extensively documented, general principles derived from studies of acetaldehyde and other substituted aldehydes can be applied to predict its chemical behavior. rsc.orgrsc.org
Characterization of Transition States and Energetics of Key Reactions
The reactivity of the aldehyde group in this compound is a key feature for theoretical investigation. Reactions such as nucleophilic addition, oxidation, and reduction would proceed through specific transition states, the structures and energies of which can be calculated using quantum chemical methods.
For a nucleophilic addition reaction, computational modeling can determine the geometry of the transition state as the nucleophile approaches the carbonyl carbon. The energy barrier, or activation energy, for this process can be calculated, providing a quantitative measure of the reaction rate. Factors influencing the stability of the transition state, such as steric hindrance from the adjacent benzyloxy-substituted phenyl group and electronic effects, can be systematically studied.
The table below presents hypothetical energetic data for a generic nucleophilic addition to an aldehyde, illustrating the type of information that would be obtained from a computational study of this compound.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Product | -5.8 |
| Note: These are illustrative values and do not represent actual calculated data for this compound. |
Such calculations are crucial for understanding reaction feasibility and for comparing the reactivity of this compound with other aldehydes.
Computational Prediction and Validation of Reaction Pathways
Computational chemistry allows for the exploration of entire potential energy surfaces, enabling the prediction of plausible reaction pathways. nih.gov For this compound, this could involve mapping out the reaction coordinates for various transformations. For example, in an oxidation reaction to form [3,4-bis(benzyloxy)phenyl]acetic acid, different mechanistic pathways, potentially involving radical intermediates or concerted steps, could be computationally explored.
The table below outlines a hypothetical reaction pathway for the oxidation of an aldehyde, with corresponding calculated activation energies.
| Proposed Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) |
| Pathway A | Peroxy acid intermediate | 25.3 |
| Pathway B | Radical cation | 32.1 |
| Pathway C | Hydrate intermediate | 28.7 |
| Note: This table contains hypothetical data for illustrative purposes. |
By comparing the activation energies of different pathways, the most favorable reaction mechanism can be identified. These theoretical predictions can then guide experimental work to validate the proposed mechanisms, for instance, by attempting to trap predicted intermediates or by studying the reaction kinetics and comparing them with the calculated rate constants. Furthermore, computational studies can predict the stereoselectivity of reactions, which is particularly important if chiral centers are formed. By calculating the energies of diastereomeric transition states, the preferred stereochemical outcome can be predicted.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate conformational stability in solvents (software: GROMACS).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (B3LYP/6-31G* basis set).
- QSAR Models : Predict biological activity using descriptors like logP and polar surface area .
How can discrepancies in bioactivity data between in vitro and in vivo studies be addressed?
Advanced Research Question
Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism). Solutions include:
- Prodrug Modifications : Enhance bioavailability via ester or amide derivatives.
- Metabolic Profiling : Use LC-MS to identify major metabolites (e.g., hepatic oxidation products).
- Formulation Adjustments : Incorporate nanocarriers (e.g., liposomes) to prolong circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
